dl-Norepinephrine-d6 Hydrochloride

Stable isotope labeling Deuterium enrichment Mass spectrometry

dl-Norepinephrine-d6 Hydrochloride is the definitive deuterated internal standard for accurate LC-MS/MS quantification of norepinephrine in clinical diagnostics and pharmaceutical QC. This racemic hydrochloride salt features six deuterium substitutions (aromatic 2,5,6-positions; side-chain α,β,β-positions), ensuring identical chromatographic behavior to native norepinephrine while providing critical mass discrimination to correct for matrix effects, ionization suppression, and recovery variability. Unlike non-deuterated analogs or alternative deuterated catecholamines (e.g., epinephrine-d3, dopamine-d4), this compound co-elutes precisely with the target analyte, enabling matched internal standard quantification essential for method validation (AMV), ANDA filing, DMF support, and forced degradation studies. Supplied with comprehensive characterization data traceable to USP/EP pharmacopeial standards upon request. Choose this compound for uncompromising quantitative accuracy in pheochromocytoma, paraganglioma, and neuroblastoma diagnostic workflows. Request a quote or bulk pricing today.

Molecular Formula C8H5NO3D6.HCl
Molecular Weight 211.68
CAS No. 1219803-04-9
Cat. No. B602625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedl-Norepinephrine-d6 Hydrochloride
CAS1219803-04-9
SynonymsDL-Norepinephrine-d6 Hydrochloride;  4-(2-Amino-1-hydroxyethyl)-1,2-benzenediol-d6;  (+/-)-Noradrenaline-d6 Hydrochloride;  DL-Arterenol-d6 Hydrochloride; 
Molecular FormulaC8H5NO3D6.HCl
Molecular Weight211.68
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CN)O)O)O.Cl
InChIInChI=1S/C8H11NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,8,10-12H,4,9H2;1H/i1D,2D,3D,4D2,8D;
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





dl-Norepinephrine-d6 Hydrochloride (CAS 1219803-04-9): Deuterated Analytical Reference Standard for Norepinephrine Quantification


dl-Norepinephrine-d6 Hydrochloride is a stable isotope-labeled analog of the catecholamine neurotransmitter norepinephrine, containing six deuterium substitutions at the 2,5,6-positions of the aromatic ring and the α,β,β-positions of the side chain [1]. This racemic mixture comprises equal proportions of the biologically active L-enantiomer and the minimally active D-enantiomer . As a hydrochloride salt form with a molecular weight of 211.67 g/mol, it is supplied as a solid with reported purity specifications typically ≥98–99% and isotopic enrichment of ≥98 atom% D from specialized suppliers .

Why Generic Substitution of dl-Norepinephrine-d6 Hydrochloride Is Not Analytically Valid


Substituting dl-Norepinephrine-d6 Hydrochloride with non-deuterated norepinephrine, alternative salt forms such as bitartrate, or different deuterated catecholamines (e.g., epinephrine-d3, dopamine-d4) introduces systematic errors in quantitative LC-MS/MS workflows. Non-deuterated analogs fail to correct for matrix effects and ionization suppression because they co-elute with the analyte and cannot be distinguished by the mass spectrometer . Alternative deuterated catecholamines possess different retention times and ionization efficiencies, precluding their use as matched internal standards for norepinephrine [1]. The hydrochloride salt form offers solubility characteristics and formulation compatibility that differ from bitartrate or free base forms, which may affect dissolution in specific analytical workflows [2].

Product-Specific Quantitative Evidence: dl-Norepinephrine-d6 Hydrochloride Differentiation from Closest Analogs


Isotopic Purity and Structural Confirmation of dl-Norepinephrine-d6 Hydrochloride

dl-Norepinephrine-d6 Hydrochloride is characterized by six deuterium atoms located at the 2,5,6-positions of the aromatic ring and the α,β,β-positions of the side chain, as confirmed by its molecular formula C8H5D6NO3·HCl [1]. Commercial specifications from multiple suppliers report isotopic enrichment of ≥98 atom% D and chemical purity of ≥99% for deuterated forms d1-d6 . This contrasts with alternative deuterated catecholamines such as epinephrine-d3, which contains only three deuterium atoms and is used for epinephrine rather than norepinephrine quantification.

Stable isotope labeling Deuterium enrichment Mass spectrometry Quality control

Analytical Recovery and Method Precision Using dl-Norepinephrine-d6 Hydrochloride as Internal Standard

When employed as a deuterated internal standard for norepinephrine quantification by LC-MS/MS in human urine, dl-Norepinephrine-d6 Hydrochloride enabled an average spike recovery of 97.78% for norepinephrine [1]. The method achieved a lower limit of detection for norepinephrine of 2.50 ng/mL and a linear detection range from 0.50 to 800.00 ng/mL [1]. In a separate rat urine study using deuterated norepinephrine internal standard with LC-MS/MS, analytical recoveries of 97–100% were achieved with overall method precision better than 4% relative standard deviation, and a lower limit of quantitation of 5 ng per 0.5 mL sample [2].

Method validation Analytical recovery LC-MS/MS Internal standardization

Salt Form Selection: Hydrochloride vs. Bitartrate Formulation and Solubility Properties

dl-Norepinephrine-d6 is supplied as the hydrochloride salt, with documented solubility of 100 mg/mL in 1M HCl (with ultrasonic assistance and pH adjustment to 1) and 50 mg/mL in DMSO [1]. This contrasts with the bitartrate salt form of norepinephrine, which is more commonly used in clinical formulations due to its different stability and solubility profile. Stability studies of norepinephrine bitartrate in 5% dextrose injection at room temperature demonstrated stability over 24 hours (P=0.9245), while parallel studies on epinephrine hydrochloride (structurally similar catecholamine hydrochloride) also showed stability under identical conditions (P=0.7937) [2].

Salt form Solubility Formulation Stability

Certified Reference Material Availability and Traceability for dl-Norepinephrine-d6 Hydrochloride

dl-Norepinephrine-d6 Hydrochloride is available as a certified reference material (CRM) in solution format at 100 μg/mL (as free base) in methanol, manufactured under ISO 17034 and ISO Guide 31 accreditation . This pre-formulated Snap-N-Spike®/Snap-N-Shoot® format is suitable for both GC and LC applications and is supplied with a comprehensive Certificate of Analysis . Alternative deuterated catecholamines such as dopamine-d4-HCl and epinephrine-d3 are also available as CRMs from the same manufacturer, but each is certified for its specific analyte and cannot be substituted cross-analyte [1].

Certified reference material ISO 17034 Traceability Quality assurance

Evidence-Backed Application Scenarios for dl-Norepinephrine-d6 Hydrochloride


LC-MS/MS Quantification of Urinary Catecholamines for Clinical Diagnostics

dl-Norepinephrine-d6 Hydrochloride serves as the deuterated internal standard for norepinephrine quantification in urine by LC-MS/MS for clinical diagnosis of catecholamine-secreting tumors such as pheochromocytoma, paraganglioma, and neuroblastoma . In a validated method using E-d3, NE-d6, and DA-d4 hydrochloride salts as internal standards, norepinephrine was quantified with an average spike recovery of 97.78% and a detection range of 0.50–800.00 ng/mL, with an established reference interval of 28.5–73.1 μg/24 h in healthy individuals .

Analytical Method Development and Validation for ANDA and Regulatory Submissions

This compound is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or during commercial production of norepinephrine . Traceability to pharmacopeial standards such as USP or EP can be provided based on feasibility, making it suitable for forced degradation studies, identification standards, and Drug Master File (DMF) filing .

Pharmacokinetic and Metabolic Tracing Studies Using Deuterium Labeling

The incorporation of six stable deuterium atoms enables dl-Norepinephrine-d6 Hydrochloride to function as a tracer for quantitation during drug development and pharmacokinetic studies . Deuteration provides the potential to study metabolic pathways without the radiation safety concerns associated with tritiated tracers, while maintaining identical chemical behavior to the non-deuterated analyte .

Neurological Research Requiring Precise Neurotransmitter Quantification

dl-Norepinephrine-d6 Hydrochloride has been employed as an internal standard in mass spectrometry for accurate neurotransmitter quantification in bioanalytical studies, enabling precise measurements critical for neurological research . The certified reference material format (100 μg/mL in methanol) is specifically suitable for LC-MS/MS monitoring of norepinephrine levels in urine or plasma for diagnostic testing or endocrinology applications, including studies of Parkinson's disease where catecholamine dysregulation is implicated .

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